molecular formula C13H19N5O7 B12939834 L-Aspartic acid, L-histidyl-L-seryl- CAS No. 20756-80-3

L-Aspartic acid, L-histidyl-L-seryl-

Cat. No.: B12939834
CAS No.: 20756-80-3
M. Wt: 357.32 g/mol
InChI Key: STGQSBKUYSPPIG-CIUDSAMLSA-N
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Description

L-Aspartic acid, L-histidyl-L-seryl- is a tripeptide composed of three amino acids: L-aspartic acid, L-histidine, and L-serine. This compound is known for its role in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, L-histidyl-L-seryl- typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU). After the coupling reactions, the protecting groups are removed to yield the final tripeptide.

Industrial Production Methods

Industrial production of L-Aspartic acid, L-histidyl-L-seryl- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, L-histidyl-L-seryl- can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidine derivatives.

    Reduction: The peptide can be reduced to modify the functional groups.

    Substitution: The amino acid residues can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biochemical studies or therapeutic applications.

Scientific Research Applications

L-Aspartic acid, L-histidyl-L-seryl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in enzymatic reactions and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems and as a component of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a research tool in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Aspartic acid, L-histidyl-L-seryl- involves its interaction with specific molecular targets, such as enzymes and receptors. The tripeptide can bind to active sites of enzymes, modulating their activity. It can also interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Aspartic acid, L-histidyl-L-alanyl-: Another tripeptide with similar properties but different amino acid composition.

    L-Aspartic acid, L-histidyl-L-tyrosyl-: Contains tyrosine instead of serine, leading to different biochemical properties.

    L-Aspartic acid, L-histidyl-L-glycyl-: Glycine replaces serine, resulting in a simpler structure.

Uniqueness

L-Aspartic acid, L-histidyl-L-seryl- is unique due to the presence of serine, which imparts specific biochemical properties such as the ability to form hydrogen bonds and participate in phosphorylation reactions. This makes it particularly useful in studies involving protein interactions and enzymatic mechanisms.

Properties

CAS No.

20756-80-3

Molecular Formula

C13H19N5O7

Molecular Weight

357.32 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid

InChI

InChI=1S/C13H19N5O7/c14-7(1-6-3-15-5-16-6)11(22)18-9(4-19)12(23)17-8(13(24)25)2-10(20)21/h3,5,7-9,19H,1-2,4,14H2,(H,15,16)(H,17,23)(H,18,22)(H,20,21)(H,24,25)/t7-,8-,9-/m0/s1

InChI Key

STGQSBKUYSPPIG-CIUDSAMLSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)N

Origin of Product

United States

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